

2-Amino-3-iodobenzonitrile molecular weight and formula

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Compound of Interest

Compound Name: **2-Amino-3-iodobenzonitrile**

Cat. No.: **B2732821**

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An In-Depth Technical Guide to **2-Amino-3-iodobenzonitrile**: A Versatile Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of **2-Amino-3-iodobenzonitrile**, a trifunctional aromatic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its core physicochemical properties, detail a robust synthetic pathway, and elucidate its versatile reactivity. The strategic positioning of the amino, iodo, and nitrile functionalities makes this molecule a highly valuable scaffold for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials. This document serves as a centralized resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern organic synthesis, the efficiency of constructing complex molecules often hinges on the use of "building blocks"—pre-functionalized scaffolds that allow for rapid and predictable diversification. **2-Amino-3-iodobenzonitrile** (CAS No. 114344-67-1) is a prime example of such a building block.^{[1][2][3]} It incorporates three distinct and synthetically valuable functional groups on a single benzene ring:

- An Aromatic Amine (-NH₂): A versatile nucleophile and a key component in many heterocyclic syntheses and amide couplings.
- An Iodo Group (-I): An exceptional handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
- A Nitrile Group (-C≡N): A unique functional group that acts as a potent hydrogen bond acceptor, a bioisosteric surrogate for other functionalities, and a precursor to other important groups like carboxylic acids and amines.[4][5]

The confluence of these three groups in a specific ortho- and meta-relationship provides a powerful platform for generating molecular diversity, making it a compound of high interest for creating libraries of novel bioactive molecules.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its effective use in research and development. The key identifiers and properties of **2-Amino-3-iodobenzonitrile** are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ IN ₂	[3]
Molecular Weight	244.04 g/mol	[1][3]
CAS Number	114344-67-1	[1][3]
Canonical SMILES	C1=CC(=C(C(=C1)I)N)C#N	[3]
InChI Key	ZEHZEHAGUWIUQV-UHFFFAOYSA-N	[1]
Appearance	Typically an off-white to yellow solid	N/A

Synthesis and Purification Protocol

The regioselective synthesis of **2-Amino-3-iodobenzonitrile** requires a controlled strategy to ensure the correct placement of the iodo group relative to the amino and nitrile moieties. While several routes are conceivable, the Sandmeyer reaction offers a classic, reliable, and high-yielding method for the precise introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.^[6] This protocol outlines a plausible pathway starting from the corresponding diamine precursor.

Proposed Synthetic Route: Sandmeyer Reaction

This pathway involves the selective diazotization of the 3-amino group of a 2,3-diaminobenzonitrile precursor, followed by displacement of the resulting diazonium salt with iodide.

Experimental Protocol

Materials:

- 2,3-Diaminobenzonitrile
- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Copper(I) Iodide (CuI) (optional, as catalyst)
- Diethyl Ether or Ethyl Acetate
- Saturated Sodium Thiosulfate Solution
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

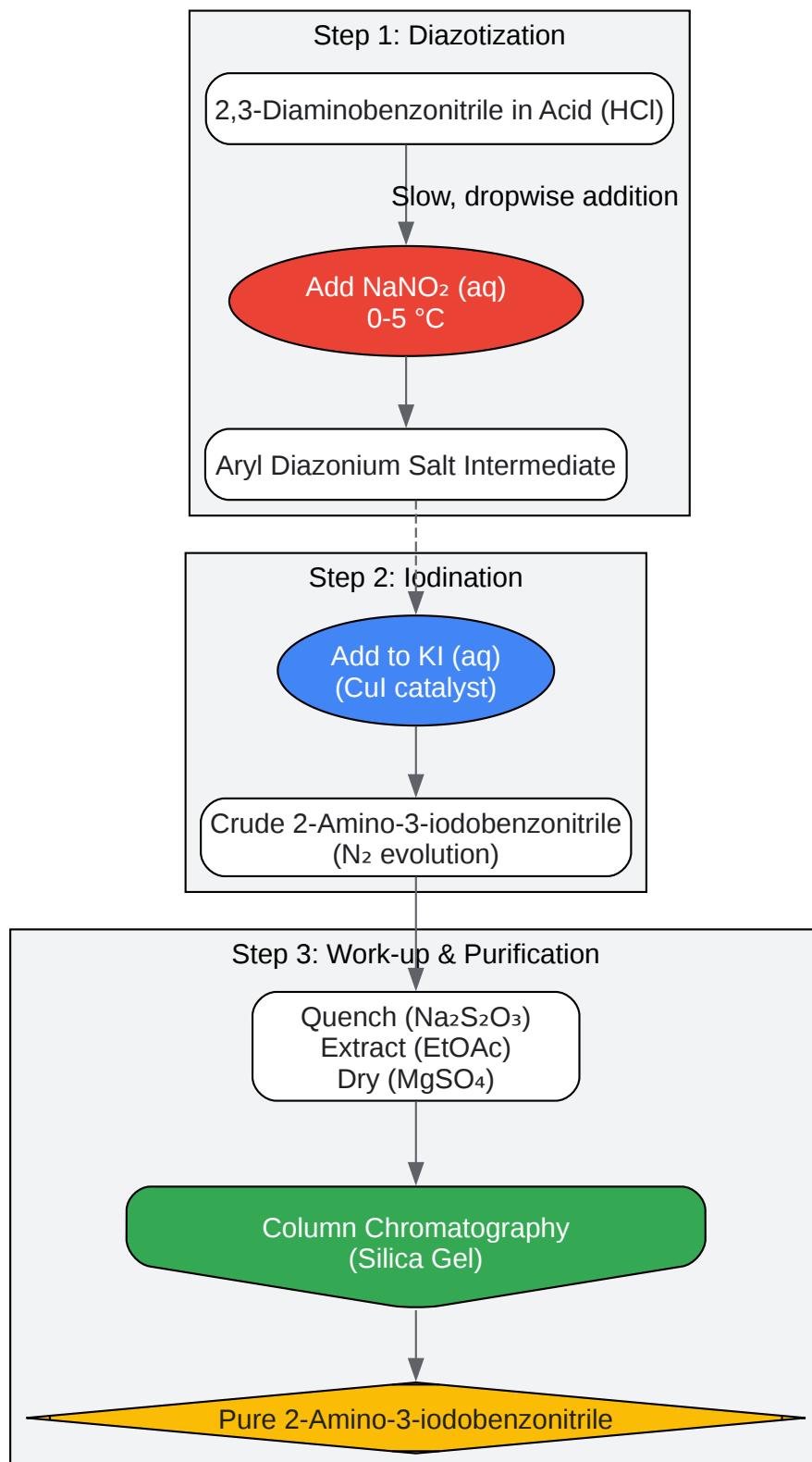
Step-by-Step Methodology:

- **Diazotization (Formation of the Diazonium Salt):**
 - In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-diaminobenzonitrile (1.0 equivalent) in an aqueous solution of HCl (e.g., 3 M) or H₂SO₄.
 - Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. Vigorous stirring is necessary to ensure efficient mixing and heat dissipation. The rate of addition should be controlled to keep the internal temperature below 5 °C.
 - After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.
- **Iodination (Displacement Reaction):**
 - In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water. For improved yield, a catalytic amount of copper(I) iodide can be added.
 - Slowly add the cold diazonium salt solution prepared in Step 1 to the potassium iodide solution. This step is often accompanied by the evolution of nitrogen gas (N₂), which is the driving force for the reaction.
 - Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50–60 °C for 1-2 hours to ensure the complete decomposition of the diazonium intermediate.
- **Work-up and Purification (A Self-Validating System):**
 - Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess iodine, indicated by the

disappearance of the characteristic brown color.

- Neutralize the acidic mixture by carefully adding a saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the crude product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Amino-3-iodobenzonitrile**.
- Purify the crude product via column chromatography on silica gel to obtain the final product with high purity. This final purification step is essential for validating the success of the synthesis and ensuring the material is suitable for subsequent applications.

Synthesis Workflow Diagram



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Caption: Workflow for the Sandmeyer synthesis of **2-Amino-3-iodobenzonitrile**.

Applications in Research and Drug Development

The synthetic utility of **2-Amino-3-iodobenzonitrile** stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

- The Iodo Group as a Cross-Coupling Handle: The carbon-iodine bond is relatively weak, making it highly reactive towards oxidative addition with transition metal catalysts (e.g., palladium). This reactivity is the cornerstone of its application in a variety of powerful cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.
[7] These reactions are fundamental in medicinal chemistry for assembling the complex carbon skeletons of modern drug candidates.
- The Amino Group as a Nucleophile and Directing Group: The primary amine can be readily acylated to form amides, alkylated, or used as a key nitrogen source in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, quinazolines), which are prevalent motifs in pharmaceuticals.
- The Nitrile Group as a Key Pharmacophore: The nitrile moiety is far more than a synthetic precursor. Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to engage in critical binding interactions with biological targets.[4] It is often used as a bioisostere for carbonyls, hydroxyl groups, or even carboxylic acids, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[5] Over 30 FDA-approved drugs contain a nitrile group, attesting to its biocompatibility and efficacy.[4]

Safety and Handling

As with any laboratory chemical, **2-Amino-3-iodobenzonitrile** should be handled with appropriate care. While specific toxicity data is not widely available, general precautions for handling halogenated aromatic amines should be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves.
- Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Based on safety information for similar compounds like 4-Amino-3-iodobenzonitrile, it may cause skin, eye, and respiratory irritation.

Conclusion

2-Amino-3-iodobenzonitrile is a strategically designed synthetic intermediate that offers chemists a powerful tool for the efficient construction of complex molecules. Its unique combination of an amine, an iodo group, and a nitrile provides three distinct points for chemical modification, enabling its use in a wide array of synthetic transformations. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel and functional chemical entities.

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